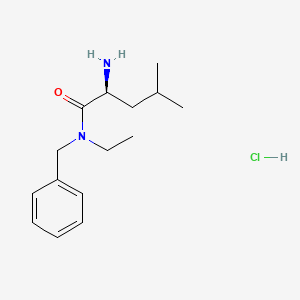

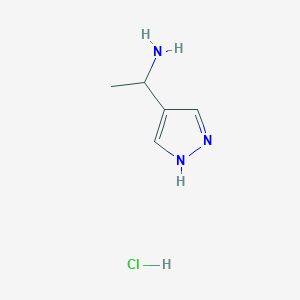

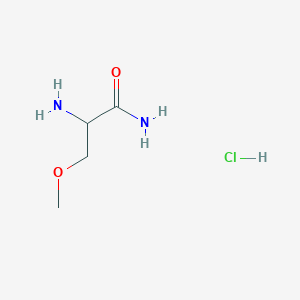

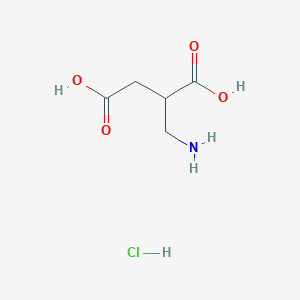

2-Amino-2-(oxolan-3-yl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(oxolan-3-yl)acetamide hydrochloride (2AOA-HCl) is an organic compound that has been widely studied for its versatile properties and potential applications in research and development. 2AOA-HCl is a white solid that is soluble in water and is widely used in the synthesis of various compounds. It is also used as an intermediate in the production of several drugs and pharmaceuticals. 2AOA-HCl has been studied for its biochemical and physiological effects, as well as its mechanism of action and potential applications in scientific research.

Scientific Research Applications

Biomedical and Pharmacological Applications

Anticancer Properties : Research on thiophene analogues, which share structural similarities with "2-Amino-2-(oxolan-3-yl)acetamide hydrochloride", indicates potential anticancer properties. These compounds have been synthesized and evaluated for their carcinogenicity, suggesting a focus on developing cancer therapies (Ashby et al., 1978).

Neuroprotective Effects : Piracetam and its derivatives, related to cyclic compounds and amino acids, demonstrate neuroprotective effects. They have shown promising results in improving learning, memory, and brain metabolism, suggesting potential applications in treating CNS disorders (Dhama et al., 2021).

Chromatographic Applications : The use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, including drugs and metabolites, highlights the importance of understanding chemical interactions and solubility profiles for compounds like "2-Amino-2-(oxolan-3-yl)acetamide hydrochloride" (Jandera, 2011).

Antioxidant Mechanisms : The metabolism of aspartame, which releases aspartic acid (similar to amino acid-related compounds), involves pathways that could be relevant to understanding the antioxidant and metabolic activities of "2-Amino-2-(oxolan-3-yl)acetamide hydrochloride" (Ranney & Oppermann, 1979).

Receptor Modulation in Neurotransmission : Glutamate receptors, including AMPA and NMDA receptors, play crucial roles in synaptic transmission. Research on receptor trafficking and modulation can provide insights into the neurophysiological impacts of compounds affecting similar pathways (Horak et al., 2014).

properties

IUPAC Name |

2-amino-2-(oxolan-3-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILGGNFHYBGKNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(oxolan-3-yl)acetamide hydrochloride | |

CAS RN |

1427378-53-7 |

Source

|

| Record name | 3-Furanacetamide, α-aminotetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)

![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)

![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)

amine](/img/structure/B1377080.png)

![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)